molecular formula C3H7NO B1365347 N,N-Dimethylformamide-d CAS No. 2914-27-4

N,N-Dimethylformamide-d

Cat. No.: B1365347
CAS No.: 2914-27-4
M. Wt: 74.1 g/mol
InChI Key: ZMXDDKWLCZADIW-WFVSFCRTSA-N
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Description

N,N-Dimethylformamide-d is a deuterated form of N,N-Dimethylformamide, an organic compound with the formula (CD3)2NC(O)H. It is a colorless liquid that is miscible with water and most organic solvents. This compound is widely used in chemical reactions and industrial applications due to its unique properties as a polar aprotic solvent.

Preparation Methods

N,N-Dimethylformamide-d can be synthesized through several methods. One common laboratory-scale method involves the reaction of deuterated dimethylamine with formic acid. Industrially, it can be produced via the catalyzed reaction of deuterated dimethylamine and carbon monoxide in methanol or through the reaction of deuterated methyl formate with deuterated dimethylamine .

Chemical Reactions Analysis

N,N-Dimethylformamide-d undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Solvent Properties
N,N-Dimethylformamide serves as a polar aprotic solvent that facilitates numerous chemical reactions. Its ability to dissolve a wide range of organic compounds makes it an essential medium in organic synthesis. DMF-d is often employed in reactions such as amination, nitration, and formylation.

Reagent and Catalyst Roles
Beyond serving as a solvent, DMF-d can act as a reagent or catalyst. For instance, it has been used effectively in the N-formylation of amines, where it provides high yields under mild conditions. A notable method developed by Jeon and Yang demonstrated the efficiency of DMF-d in the N-formylation of various amines with minimal reaction time and high product yields .

Materials Science

Polymer Production
DMF-d is instrumental in the production of polymers and resins. It acts as a solvent for polyacrylonitrile and other polymers, aiding in their dissolution and processing. The use of DMF-d in polymer synthesis allows for better control over molecular weight and polymer architecture.

Nanomaterials
In the field of nanotechnology, DMF-d has been utilized as a solvent for synthesizing nanoparticles and nanocomposites. Its ability to stabilize colloidal suspensions makes it valuable for producing uniform nanoparticles with specific properties.

Biomedical Research

Pharmacological Studies
Recent studies have highlighted the potential of DMF-d in biomedical applications, particularly concerning its effects on cellular mechanisms. For example, research indicates that DMF-d can inhibit osteoclast differentiation in diabetic models, targeting critical signaling pathways such as MAPK and NF-κB . This property suggests its potential use in treating osteoporosis linked to diabetes.

Toxicological Assessments
While DMF-d is generally considered low in acute toxicity, studies have documented cases of hepatic failure associated with high exposure levels . Understanding these toxicological effects is crucial for establishing safe handling practices in laboratory and industrial settings.

Table 1: Summary of Applications

Application AreaSpecific Use CaseKey Findings/ResultsReference
Organic SynthesisN-formylation of aminesHigh yields with short reaction times
Materials SciencePolymer productionEnhanced control over polymer characteristics
Biomedical ResearchInhibition of osteoclast differentiationTargeted MAPK/NF-κB signaling; potential osteoporosis treatment
ToxicologyHepatic failure case reportRare but severe effects from high exposure levels

Mechanism of Action

The mechanism of action of N,N-Dimethylformamide-d involves its ability to act as a polar aprotic solvent, facilitating various chemical reactions. It can stabilize transition states and intermediates, thereby increasing the reaction rate. It can also act as a ligand for metallic compounds, enhancing their reactivity .

Comparison with Similar Compounds

N,N-Dimethylformamide-d is similar to other deuterated amides such as N,N-Dimethylacetamide-d. it is unique due to its higher polarity and ability to stabilize a wider range of chemical intermediates. Similar compounds include:

This compound stands out due to its exceptional solvent properties and its ability to participate in a wide range of chemical reactions, making it indispensable in both research and industrial applications.

Biological Activity

N,N-Dimethylformamide-d (DMF-d) is a deuterated form of N,N-Dimethylformamide (DMF), widely recognized for its applications in organic synthesis and as a solvent in various chemical reactions. Beyond its utility as a solvent, DMF-d exhibits significant biological activity, influencing various physiological processes and presenting potential therapeutic applications. This article explores the biological activity of DMF-d, supported by research findings, case studies, and data tables.

DMF-d is characterized by its polar aprotic nature, which facilitates solvation of ions and stabilization of reactive intermediates in chemical reactions. Its structure allows it to act not only as a solvent but also as a reagent, catalyst, and stabilizer in organic reactions . The mechanism of action involves interactions with cellular components, influencing metabolic pathways and signaling cascades.

Hepatotoxicity

A notable aspect of DMF-d's biological activity is its hepatotoxic potential. Several studies have documented cases of acute hepatic failure following exposure to DMF. For instance, one case report detailed a patient who developed acute liver failure due to high levels of DMF exposure via inhalation and skin absorption. The patient exhibited symptoms such as jaundice and abdominal distention but recovered after receiving artificial liver support therapy .

Table 1: Summary of Hepatotoxicity Cases Associated with DMF Exposure

CaseAgeExposure RouteSymptomsOutcome
138InhalationJaundice, fatigueSurvived
231Skin AbsorptionNausea, jaundiceSurvived
340InhalationLiver dysfunctionSuccumbed

Osteoporosis Inhibition

Recent studies have highlighted the role of DMF in inhibiting diabetes-induced osteoporosis (DM-OS). Research indicated that DMF treatment reduced osteoclast differentiation and inhibited the expression of markers associated with osteoporosis in diabetic mice. The study concluded that DMF acts through the modulation of mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways .

Table 2: Effects of DMF on Osteoporosis Markers

Treatment GroupTRAP5b LevelsCathepsin K LevelsRANKL Expression
ControlHighHighHigh
DMF TreatmentLowLowLow

Case Studies

  • Acute Hepatic Failure : A report described a 38-year-old female who experienced liver dysfunction after exposure to DMF. Laboratory tests indicated elevated liver enzymes, and imaging showed splenomegaly. The patient was treated successfully with supportive care .
  • Autoimmune Hepatitis : Another case involved a 31-year-old male who developed autoimmune hepatitis after occupational exposure to DMF. His treatment included corticosteroids, leading to rapid recovery without adverse effects .

Q & A

Basic Questions

Q. How does deuterium substitution in N,N-Dimethylformamide-d improve its utility in NMR spectroscopy?

Deuterated DMF (e.g., DMF-d7) minimizes interference from proton signals, enhancing resolution in ¹H NMR by replacing >99% of protons with deuterium . For example, DMF-d7 (99.5 atom% D) suppresses solvent peaks, allowing clearer observation of solute protons. Researchers should select deuteration levels based on experimental sensitivity requirements (e.g., DMF-d1 for partial deuteration or DMF-d7 for full backbone substitution) .

Q. What methodologies ensure the purity of deuterated N,N-Dimethylformamide for sensitive synthetic applications?

Key quality parameters include:

ParameterSpecificationMethod
Purity (GC)≥ 99.9%Gas Chromatography
Water content≤ 300 ppmKarl Fischer titration
Residual dimethylamine≤ 10 ppmIon Chromatography
Evaporation residue≤ 10 ppmGravimetric analysis
Always request Certificates of Analysis (COA) from suppliers and validate using in-house GC or IR spectroscopy .

Q. What storage protocols preserve the stability of deuterated this compound?

Store under inert gas (argon or nitrogen) at 2–8°C in amber glass bottles with molecular sieves (3Å) to prevent moisture absorption and deuteration loss. Regularly monitor deuterium content via NMR or mass spectrometry, as humidity can degrade isotopic purity .

Advanced Research Questions

Q. How do kinetic isotope effects (KIE) in deuterated N,N-Dimethylformamide influence reaction mechanisms?

Deuteration alters solvent polarity and hydrogen-bonding dynamics, affecting reaction kinetics. For example, in palladium-catalyzed cross-couplings, DMF-d7 may slow proton-transfer steps, increasing activation energy. Compare rates between protonated and deuterated solvents using Arrhenius plots or Eyring analysis to quantify KIE .

Q. How can researchers resolve residual proton signals in DMF-d7 during high-field NMR experiments?

Residual HOD (water) or CHD2 impurities in DMF-d7 can cause overlapping peaks. Mitigate this by:

  • Using spectral editing techniques (e.g., presaturation or NOE suppression).
  • Employing higher deuteration grades (e.g., 99.8 atom% D).
  • Referencing internal standards (e.g., TMS) to calibrate chemical shifts .

Q. What advanced analytical techniques quantify trace impurities in deuterated solvents?

  • Low-level water detection : Use Karl Fischer titration with anhydrous methanol as a co-solvent to avoid side reactions .
  • Amine contamination : Apply derivatization GC-MS (e.g., with dansyl chloride) to detect dimethylamine at sub-ppm levels .
  • Isotopic fidelity : High-resolution mass spectrometry (HRMS) or ²H NMR verifies deuteration ratios and identifies degradation products .

Q. How does deuteration impact solvent coordination in transition-metal catalysis?

Deuterated DMF alters ligand exchange rates due to isotope effects on bond vibrations. In Cu(I)-catalyzed azide-alkyne cycloadditions, DMF-d7 slows Cu⁺ solvation, modifying reaction selectivity. Characterize coordination changes via EXAFS or in situ IR spectroscopy .

Q. Methodological Best Practices

  • Spectral calibration : Always run a solvent-only NMR spectrum to identify residual peaks before sample analysis .
  • Batch consistency : Cross-check COA data with independent assays (e.g., GC-FID) to ensure reproducibility across solvent batches .
  • Safety protocols : Despite lower volatility, handle DMF-d under fume hoods due to toxicity risks shared with non-deuterated DMF .

Properties

IUPAC Name

1-deuterio-N,N-dimethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXDDKWLCZADIW-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480215
Record name N,N-Dimethylformamide-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2914-27-4
Record name N,N-Dimethylformamide-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2914-27-4
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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